molecular formula C20H24N6O2 B6436593 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine CAS No. 2549063-53-6

2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine

Cat. No.: B6436593
CAS No.: 2549063-53-6
M. Wt: 380.4 g/mol
InChI Key: ZUNDPGGVSVDHQI-UHFFFAOYSA-N
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Description

2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine is a complex organic compound notable for its intriguing molecular structure. This compound's diverse functional groups, including piperidine, oxadiazole, pyridine, and pyrimidine, contribute to its extensive range of chemical behaviors and applications in scientific research and various industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Oxadiazole Formation: : The synthesis typically begins with the formation of the 1,2,4-oxadiazole ring through a cyclization reaction involving an amidoxime derivative and an appropriate carboxylic acid derivative under dehydrating conditions.

  • Piperidine Attachment: : Following this, a nucleophilic substitution reaction may be employed to attach the piperidine ring, using conditions that favor the formation of stable intermediates and final products.

  • Pyridine and Pyrimidine Rings: : The synthesis of the pyridine and pyrimidine moieties can involve several steps, including electrophilic aromatic substitution or condensation reactions, leading to the final assembly of the compound.

Industrial Production Methods: : On an industrial scale, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial. Catalysts and automated continuous flow reactors may be used to enhance yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation at the oxadiazole or piperidine moieties. Reduction reactions might target the pyrimidine ring or other electron-rich sites.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: : Depending on the reaction conditions, major products include substituted piperidines, oxidized oxadiazole derivatives, and reduced pyrimidine forms.

Scientific Research Applications

This compound is used extensively in scientific research:

  • Chemistry: : As a reagent in complex organic synthesis, including drug design and materials science.

  • Biology: : In biochemical assays as a potential enzyme inhibitor or as a molecular probe.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer potential.

  • Industry: : Applied in the development of new polymers or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings often participate in hydrogen bonding or hydrophobic interactions, while the oxadiazole ring may engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to varied biochemical outcomes.

Comparison with Similar Compounds

When compared to similar compounds:

  • 2-[(1-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : This thiadiazole analog may exhibit different reactivity and biological activities due to the sulfur atom in the ring.

  • 2-[(1-{[3-(propan-2-yl)-1,2,4-triazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : The triazole variant might offer enhanced stability or unique binding properties.

  • 2-[(1-{[3-(methyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine: : A methyl-substituted derivative could demonstrate different solubility or bioavailability profiles.

Properties

IUPAC Name

3-propan-2-yl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14(2)19-24-18(28-25-19)13-26-9-5-17(6-10-26)27-20-22-11-16(12-23-20)15-3-7-21-8-4-15/h3-4,7-8,11-12,14,17H,5-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNDPGGVSVDHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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